1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide
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Overview
Description
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide is a heterocyclic organic compound with the molecular formula C9H12BrNO. It is a derivative of tetrahydroquinoline, a structure that is significant in medicinal chemistry due to its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the hydroxyl group.
Quinoline: An aromatic compound that serves as a precursor in the synthesis of tetrahydroquinoline derivatives.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Uniqueness
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
24206-40-4 |
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Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-ol;hydrobromide |
InChI |
InChI=1S/C9H11NO.BrH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,9-11H,5-6H2;1H |
InChI Key |
LSBNORSQTMUEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C1O.Br |
Origin of Product |
United States |
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